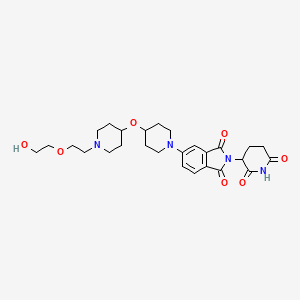
E3 ligase Ligand-Linker Conjugate 66
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 ligase Ligand-Linker Conjugate 66 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit the Cereblon protein (CRBN) and facilitate the synthesis of complete PROTAC molecules . PROTACs are heterobifunctional molecules that induce the degradation of target proteins by the ubiquitin-proteasome system, making them valuable tools in molecular biology and potential therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 66 involves the conjugation of Thalidomide, a known Cereblon ligand, with an appropriate linker . The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by introducing a reactive functional group, such as an amine or carboxyl group.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions, often involving coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and verification of the final product .
化学反应分析
Types of Reactions
E3 ligase Ligand-Linker Conjugate 66 primarily undergoes the following types of reactions:
Substitution Reactions: The conjugate can participate in nucleophilic substitution reactions, where the linker or ligand is replaced by another nucleophile.
Coupling Reactions: The conjugate can form new bonds with other molecules through coupling reactions, facilitated by reagents like DCC or DIC.
Common Reagents and Conditions
N,N’-dicyclohexylcarbodiimide (DCC): Used as a coupling reagent to facilitate the attachment of the linker to Thalidomide.
N,N’-diisopropylcarbodiimide (DIC): Another coupling reagent used for similar purposes.
Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Major Products Formed
The major product formed from these reactions is the this compound itself, which can then be used as an intermediate for the synthesis of complete PROTAC molecules .
科学研究应用
E3 ligase Ligand-Linker Conjugate 66 has a wide range of applications in scientific research:
作用机制
E3 ligase Ligand-Linker Conjugate 66 exerts its effects by forming a ternary complex with the target protein and the E3 ligase Cereblon (CRBN). This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
相似化合物的比较
Similar Compounds
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar to E3 ligase Ligand-Linker Conjugate 66, these conjugates recruit the VHL E3 ligase for targeted protein degradation.
Mouse Double Minute 2 homolog (MDM2) Ligand-Linker Conjugates: These conjugates target the MDM2 E3 ligase for protein degradation.
Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates: These conjugates utilize IAP E3 ligases for targeted protein degradation.
Uniqueness
This compound is unique in its ability to recruit the Cereblon E3 ligase, which has distinct binding properties and target specificities compared to other E3 ligases. This specificity allows for the design of PROTACs with unique degradation profiles and therapeutic potentials .
属性
分子式 |
C27H36N4O7 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]oxypiperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H36N4O7/c32-14-16-37-15-13-29-9-5-19(6-10-29)38-20-7-11-30(12-8-20)18-1-2-21-22(17-18)27(36)31(26(21)35)23-3-4-24(33)28-25(23)34/h1-2,17,19-20,23,32H,3-16H2,(H,28,33,34) |
InChI 键 |
WUWSWDUWVBAGIV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CCN(CC5)CCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


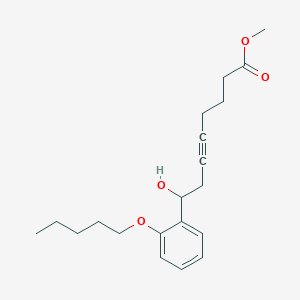
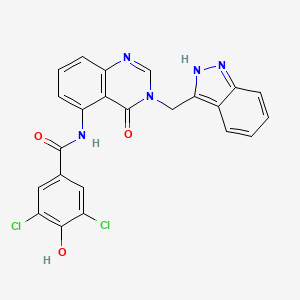
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
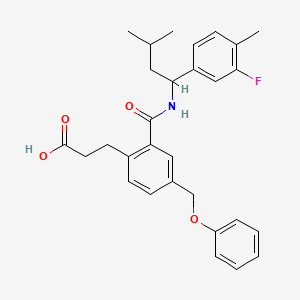
![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
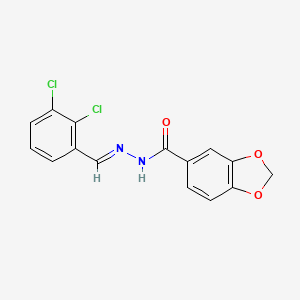
![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
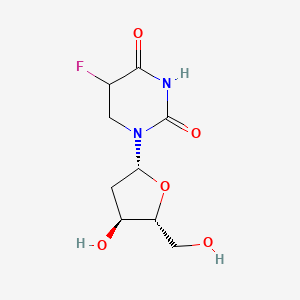
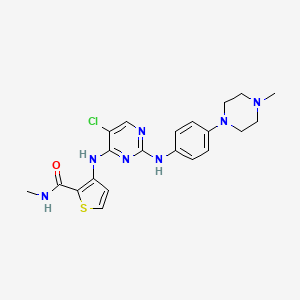
![tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate](/img/structure/B12368303.png)
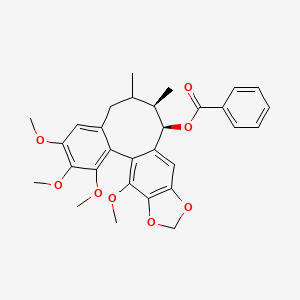
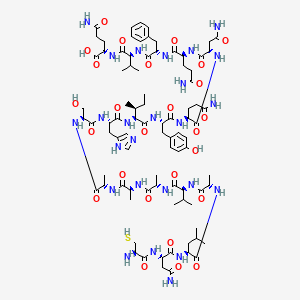
![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
